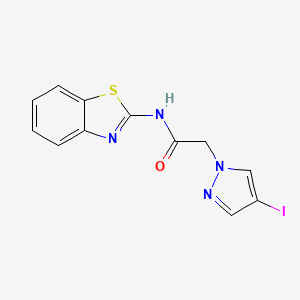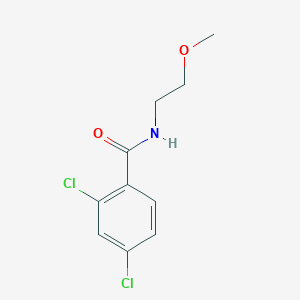
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in numerous physiological processes, including learning and memory.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in numerous physiological processes, including learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation is necessary for long-term potentiation, a process that is involved in learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide acts by binding to the NMDA receptor and preventing glutamate from binding to the receptor, thus inhibiting its activation.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has also been shown to have analgesic effects, as it inhibits the activation of the NMDA receptor, which is involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has numerous advantages for use in lab experiments. It is a selective antagonist of the NMDA receptor, which allows researchers to study the role of the NMDA receptor in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have some off-target effects, which can complicate experiments.
Orientations Futures
There are numerous future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is to investigate the role of the NMDA receptor in addiction and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for addiction. Another potential direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for these diseases. Additionally, researchers could investigate the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a tool to study the role of the NMDA receptor in other physiological processes, such as circadian rhythms and immune function.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in various physiological processes, and it has numerous advantages for use in lab experiments. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations, and there are numerous future directions for research involving this compound.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form N-(1-cycloheptyl-3-piperidinyl) hydrazine. This compound is then reacted with 2-fluorobenzoyl chloride to form N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, which is N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It is primarily used as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in learning and memory, addiction, and pain.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c23-20-12-6-5-11-18(20)21-19(14-24-26-21)22(28)25-16-8-7-13-27(15-16)17-9-3-1-2-4-10-17/h5-6,11-12,14,16-17H,1-4,7-10,13,15H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRVAWCWKXZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C(NN=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)